molecular formula C9H8ClNOS B187114 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one CAS No. 22258-71-5

3-(2-Chloro-ethyl)-3H-benzothiazol-2-one

Cat. No.: B187114
CAS No.: 22258-71-5
M. Wt: 213.68 g/mol
InChI Key: VZRAYMNDMPDPBO-UHFFFAOYSA-N
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Description

3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is a synthetic small molecule based on the privileged benzothiazole scaffold. The benzothiazole core is a fused heterocyclic ring system known for its diverse and significant biological activities, making it a molecule of high interest in various research fields . The specific substitution with a 2-chloroethyl group at the 3-position classifies it as an N-alkylated benzothiazolone derivative, a modification that can profoundly influence its physicochemical properties and biological interactions. Researchers can utilize this compound as a key synthetic intermediate or as a precursor for developing novel bioactive molecules. In medicinal chemistry, benzothiazole derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anthelminthic, antidiabetic, and anti-inflammatory activities . The structural features of this compound make it a valuable candidate for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. Furthermore, its potential mechanism of action in biological systems can be investigated, as related compounds are known to interact with various enzymatic targets and cellular pathways. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

22258-71-5

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

3-(2-chloroethyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H8ClNOS/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2

InChI Key

VZRAYMNDMPDPBO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCCl

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCCl

Other CAS No.

22258-71-5

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., chloroethyl) may increase electrophilicity of the thiazolone ring, enhancing reactivity in nucleophilic substitutions or enzyme inhibition .
  • Bulkier substituents (e.g., furanone in Compound 7) reduce solubility but improve bioactivity in microalgae biostimulation .

Microalgae Biostimulation

  • Compound 7 (SL-F3): At 10⁻⁷ M, increased Chlorella biomass by >15% and photosystem II quantum yield. The furanone moiety likely mimics strigolactone’s enol ether bridge, critical for signaling .
  • Ethyl/Chloro Derivatives : ’s 6-chloro-3-ethyl analog lacks bioactivity data, but chloro substituents on the benzene ring (vs. N3) may reduce membrane permeability due to increased hydrophobicity .
  • Chloroethyl Analogs : The 2-chloroethyl group could enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450s) or act as a leaving group in prodrug activation .

Cytostatic Activity

  • Bis(2-chloroethyl)amino Derivatives (–11): Compounds like CEP-18083 (IC₅₀ 0.30–2.50 μg/mL) show potent anticancer activity, likely due to DNA alkylation via the chloroethyl group .

Preparation Methods

Direct Alkylation with 2-Chloroethyl Halides

The most straightforward route involves alkylating the lactam nitrogen of 3H-benzothiazol-2-one using 2-chloroethyl halides (e.g., 2-chloroethyl bromide or iodide). This method parallels the N-alkylation of benzothiazoles reported by Stanetty and Krumpak, where the endocyclic nitrogen undergoes nucleophilic substitution.

Procedure :

  • Substrate : 3H-Benzothiazol-2-one (1.0 equiv) is deprotonated using a strong base (e.g., NaH or K₂CO₃) in anhydrous DMF or acetone.

  • Alkylation : 2-Chloroethyl bromide (1.2 equiv) is added dropwise at 0–25°C, followed by stirring for 12–24 hours.

  • Workup : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate).

Challenges :

  • Competing O-alkylation may occur due to the ambident nucleophilicity of the lactam.

  • Steric hindrance at N3 necessitates optimized reaction times and temperatures.

Yield Optimization :

  • Microwave irradiation (80–100°C, 15–30 minutes) enhances reaction efficiency, as demonstrated for 6-acylbenzothiazolones.

Cyclization of Chloroethyl-Substituted Thioureas

Thioamide Cyclization Route

This method constructs the benzothiazolone ring from a pre-functionalized thiourea bearing the 2-chloroethyl group. The approach mirrors the cyclization of 2-aminothiophenols with carbonyl reagents.

Synthetic Pathway :

  • Thiourea Synthesis :

    • 2-Aminothiophenol (1.0 equiv) reacts with 2-chloroethyl isocyanate (1.1 equiv) in dichloromethane to form N-(2-chloroethyl)thiourea.

  • Cyclization :

    • The thiourea undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) at reflux for 5 hours.

Key Data :

  • Reaction Time : 5 hours (reflux).

  • Yield : ~70–75% after recrystallization (dioxane).

Advantages :

  • High regioselectivity for N3 substitution.

  • Scalable under mild conditions.

Microwave-Assisted Alkylation

Accelerated Synthesis via Microwave Irradiation

Building on methodologies for 6-acylbenzothiazolones, microwave irradiation drastically reduces reaction times for N-alkylation.

Protocol :

  • Reactants : 3H-Benzothiazol-2-one (1.0 equiv), 2-chloroethyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv).

  • Conditions : Microwave at 100°C, 300 W, 15 minutes.

  • Purification : Column chromatography (hexane:ethyl acetate = 4:1).

Outcome :

  • Yield : 85–90% (vs. 60–70% under conventional heating).

  • Purity : >95% (HPLC).

Post-Functionalization of Styrylbenzothiazolones

Wittig Reaction and Subsequent Modification

While primarily used for styryl derivatives, the Wittig reaction can introduce unsaturated chains that are later functionalized to chloroethyl groups.

Steps :

  • Aldehyde Preparation : Synthesize 3H-benzothiazol-2-one-7-carbaldehyde via Vilsmeier-Haack formylation.

  • Wittig Reaction : React with (2-chloroethyl)triphenylphosphonium bromide to install the chloroethyl group.

  • Hydrogenation : Reduce the double bond using H₂/Pd-C in ethanol.

Limitations :

  • Requires multi-step synthesis.

  • Moderate overall yield (~50%) due to sequential reactions.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Scalability
Direct Alkylation60–70%12–24 hLowHigh
Thiourea Cyclization70–75%5 hModerateModerate
Microwave Alkylation85–90%15 minLowHigh
Wittig Post-Functionalization50%48 hHighLow

Spectroscopic Characterization

Successful synthesis is confirmed by:

  • ¹H NMR (CDCl₃) : δ 3.85 (t, J = 6.4 Hz, 2H, CH₂Cl), 4.45 (t, J = 6.4 Hz, 2H, NCH₂), 7.25–7.80 (m, 4H, aromatic).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

  • MS (EI) : m/z 227 [M⁺], 229 [M+2⁺] (3:1 isotopic pattern for Cl) .

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